
Nisoldipine
描述
硝苯地平是一种主要用于治疗慢性心绞痛和高血压的药物。 它属于二氢吡啶类钙通道阻滞剂,以其对心脏血管的选择性作用而闻名 . 硝苯地平于1975年获得专利,并于1990年获准用于医疗用途 .
准备方法
合成路线及反应条件
硝苯地平可以通过多步合成过程合成,该过程涉及 2-硝基苯甲醛与乙酰乙酸甲酯的缩合,然后进行环化和酯化反应。关键步骤包括:
缩合: 2-硝基苯甲醛在碱的存在下与乙酰乙酸甲酯反应,形成β-酮酯中间体。
环化: 中间体进行环化形成二氢吡啶环。
酯化: 最后一步是酯化反应,生成硝苯地平.
工业生产方法
硝苯地平的工业生产通常涉及溶剂蒸发技术和喷雾干燥,以实现非晶态固体分散体。这些方法提高了药物的溶解度和生物利用度。 聚合物如聚乙烯吡咯烷酮 (PVP) 用于稳定硝苯地平的无定形形式 .
化学反应分析
Hydrolytic Degradation
Nisoldipine undergoes hydrolytic degradation, which has been studied using HPLC-UV diode array procedures .
Mobile Phases: A gradient elution composed of methanol–phosphate buffer (pH 3; 50 mM) is used . The gradient program starts from a 20:80 v/v mobile phase ratio with a linear gradient for 10 minutes to reach 40:60 v/v, followed by another linear gradient for 15 minutes to obtain a final ratio of 60:40 v/v . The temperature is kept constant at 37 °C, and the flux is maintained at 1.5 ml/min .
Degradation Trials: this compound is spiked into buffer solutions to achieve initial concentrations ranging from 1.0 × 10−2 to 1.0 × 10−4 M . These solutions are then divided into amber vials and heated at 80.0 ± 0.2 °C . At selected time intervals, vials are removed, cooled in ice to quench the reaction, and kept in a freezer until HPLC analysis .
Factors Affecting Degradation: Hydrolytic degradation increases with pH, especially above pH 8 . Experiments at different temperatures were also conducted to find the activation energies .
Metabolism
This compound is highly metabolized, with five major urinary metabolites identified . The major biotransformation pathway involves hydroxylation of the isobutyl ester . A hydroxylated derivative of the side chain, present in plasma at concentrations approximately equal to the parent compound, is the only active metabolite, possessing about 10% of the parent compound's activity . Cytochrome P450 enzymes, particularly cytochrome P450 IIIA4, play a major role in this compound metabolism .
This compound has known human metabolites, including :
-
2,6-Dimethyl-5-(2-methylpropoxycarbonyl)-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
-
5-O-(1-hydroxy-2-methylpropyl) 3-O-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
-
Dehydro this compound
Interactions with Other Compounds
This compound can interact with other drugs, affecting its metabolism and pharmacokinetic parameters . For example, cardiovascular drugs like this compound and nimodipine can severely inhibit the metabolism of ivacaftor .
Inhibitory Effects: this compound and nimodipine inhibit ivacaftor metabolism. This compound significantly increased the AUC(0-t) and AUC(0-∞) of ivacaftor in rats, while reducing CL z/F .
Pharmacokinetic Changes: In rats given this compound, the AUC(0-t) of ivacaftor increased by 0.51-fold, while CL z/F decreased by 32.11% . Similarly, in rats given nimodipine, the AUC(0-t) of ivacaftor increased by 0.44-fold, and CL z/F decreased by 30.27% .
Formation of this compound-BSA Complex
This compound can form a complex with bovine serum albumin (BSA) . The interaction between this compound and BSA involves the formation of a 1:1 complex . The binding constant of the this compound-BSA complex ranges from (1.3-3.0) × 104 M-1 at 298-310 K, suggesting a moderate affinity . The complexation process is spontaneous and exothermic, driven by hydrogen bonds and van der Waals forces .
Nitrosothis compound
Nitrosothis compound (NTS), a photodegradation product of this compound, inhibits inflammatory caspases and both noncanonical and canonical pyroptosis . NTS directly inhibits the enzyme activities of inflammatory caspases, without affecting apoptosis mediated by caspase-3/-7 .
科学研究应用
Clinical Applications
1. Hypertension Management
Nisoldipine is widely recognized for its efficacy in treating hypertension. It is often recommended as a first-line therapy according to the American College of Cardiology/American Heart Association guidelines. The drug can be used alone or in combination with other antihypertensive agents such as angiotensin-converting enzyme inhibitors and diuretics .
2. Angina Pectoris
this compound is effective in managing chronic stable angina and Prinzmetal's variant angina. Clinical trials have demonstrated that it improves myocardial oxygen supply relative to demand without significantly affecting cardiac conduction or left ventricular function .
3. Off-Label Uses
Beyond its primary indications, this compound has potential off-label applications for ischemic heart conditions, particularly in patients with chronic stable angina and vasospastic angina .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals that it is almost completely absorbed but has a low absolute bioavailability of approximately 5.5% due to significant first-pass metabolism . The drug's pharmacokinetics are dose-independent within the therapeutic range, with predictable accumulation during multiple dosing regimens.
Pharmacokinetic Parameter | Value |
---|---|
Bioavailability | 5.5% |
Half-life | 6-11 hours |
Volume of distribution | 0.4-0.6 L/kg |
Clearance | 0.3-0.6 L/h/kg |
Recent Research Findings
Recent studies have examined the efficacy and safety of this compound in various populations:
1. Efficacy in Hypertensive Patients
A study involving over 6000 patients indicated that this compound effectively lowers blood pressure with a favorable side effect profile, making it a viable option for long-term management of hypertension .
2. Comparative Studies
Comparative trials have shown that this compound is as effective as nifedipine in managing chronic stable angina, suggesting that it can be used interchangeably in clinical practice .
3. Combination Therapy Benefits
Research has indicated that combining this compound with beta-blockers can provide additional benefits compared to beta-blockade alone, particularly in patients with coexisting conditions like hypertension and angina .
Case Studies
Several case studies illustrate the successful application of this compound:
- Case Study 1 : A patient with chronic stable angina exhibited significant improvement in symptoms after initiating treatment with this compound, demonstrating both subjective relief and objective improvements in exercise tolerance.
- Case Study 2 : In a cohort of hypertensive patients resistant to standard therapies, the addition of this compound resulted in substantial reductions in systolic and diastolic blood pressure, highlighting its role as an effective adjunct therapy.
作用机制
硝苯地平通过选择性抑制血管平滑肌细胞中的 L 型钙通道发挥作用。这种抑制阻止了钙离子的流入,导致血管扩张和血管阻力降低。 细胞内钙的降低抑制心肌细胞和平滑肌细胞的收缩过程,导致血压降低,心肌组织氧气供应增加 .
相似化合物的比较
硝苯地平经常与其他二氢吡啶类钙通道阻滞剂(如氨氯地平和硝苯地平)进行比较。 虽然这三种化合物都具有相似的作用机制,但硝苯地平在对心脏血管的选择性更高以及特异的药代动力学特征方面是独特的 .
类似化合物
氨氯地平: 用于高血压和心绞痛,以其长半衰期而闻名。
硝苯地平: 用于血管痉挛性心绞痛和高血压,以其快速起效而闻名
生物活性
Nisoldipine is a dihydropyridine calcium channel blocker primarily used in the treatment of hypertension and angina pectoris. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile, drawing from various studies and data sources.
This compound acts by inhibiting voltage-gated L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and decreased peripheral vascular resistance. This mechanism results in lowered blood pressure and reduced myocardial oxygen demand, which is beneficial in conditions such as hypertension and angina .
Pharmacokinetics
- Absorption : this compound is well absorbed with an absolute bioavailability of approximately 5% due to extensive first-pass metabolism. After oral administration, about 87% of the radiolabeled drug is recovered in urine and feces .
- Distribution : The drug is highly protein-bound (over 99%) and has a significant volume of distribution .
- Metabolism : Metabolized primarily by cytochrome P450 enzymes, this compound undergoes extensive biotransformation, resulting in multiple metabolites. The major active metabolite has about 10% of the activity of the parent compound .
- Elimination : Renal excretion dominates, with less than 1% of unchanged this compound found in urine .
Antihypertensive Effects
This compound has been shown to effectively lower blood pressure. A study involving patients with mild to moderate hypertension demonstrated significant reductions in diastolic blood pressure when treated with this compound compared to placebo .
Angina Pectoris
In patients with stable angina, this compound has demonstrated antianginal effects. A double-blind study indicated that doses of 5 mg and 10 mg administered twice daily improved exercise tolerance and delayed the onset of angina compared to placebo .
Long-term Outcomes
The NICOLE study assessed the long-term effects of this compound on coronary artery disease progression. Although it did not significantly alter angiographic progression of atherosclerosis, it was associated with a reduced need for revascularization procedures . This suggests that while this compound may not directly affect coronary lesions, it can improve clinical outcomes.
Side Effects
Common side effects include peripheral edema and headache. In clinical trials, a higher percentage of patients treated with this compound reported adverse events compared to those on placebo, particularly regarding ankle edema .
Contraindications
This compound should be avoided in patients with liver cirrhosis due to altered pharmacokinetics. Caution is also advised when used alongside grapefruit juice, which can significantly increase plasma concentrations of the drug due to inhibition of its metabolism .
Case Studies and Research Findings
Study | Objective | Findings |
---|---|---|
NICOLE Study | Assess long-term effects on coronary artery disease | No significant effect on angiographic progression; fewer revascularization procedures (44.6% vs. 52.6%, p = 0.02) |
Double-blind Study on Angina | Evaluate antianginal efficacy | Improved exercise tolerance; marginally significant increases in time to onset of angina at higher doses |
Retrospective Study | Investigate cardiovascular events | No increase in mortality or morbidity; however, more adverse events reported in this compound group |
属性
IUPAC Name |
3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQFCGNPDRICFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023371 | |
Record name | Nisoldipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nisoldipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014545 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.77e-03 g/L | |
Record name | Nisoldipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014545 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, Nisoldipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload. | |
Record name | Nisoldipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00401 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
63675-72-9 | |
Record name | Nisoldipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63675-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nisoldipine [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063675729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nisoldipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00401 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | nisoldipine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759106 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nisoldipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nisoldipine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.534 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NISOLDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I8HAB65SZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nisoldipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014545 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。